sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is a chemical compound with the molecular formula C10H13N2NaO6S. It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and a sulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate typically involves the reaction of 4-nitroaniline with 3-chloropropane-1-sulfonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the sulfonic acid derivative, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Reduction: 3-[(4-aminophenyl)carbamoyl]propane-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and 3-sulfonic acid derivatives.
Scientific Research Applications
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-[(4-aminophenyl)carbamoyl]propane-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
Sodium 3-[(4-methylphenyl)carbamoyl]propane-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is unique due to the presence of the nitro group, which imparts distinct redox properties. This makes it particularly useful in studies involving oxidative stress and redox biology. Additionally, the combination of the carbamoyl and sulfonate groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
2305882-63-5 |
---|---|
Molecular Formula |
C10H11N2NaO6S |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
sodium;4-(4-nitroanilino)-4-oxobutane-1-sulfonate |
InChI |
InChI=1S/C10H12N2O6S.Na/c13-10(2-1-7-19(16,17)18)11-8-3-5-9(6-4-8)12(14)15;/h3-6H,1-2,7H2,(H,11,13)(H,16,17,18);/q;+1/p-1 |
InChI Key |
FYFHIJJOPFDAKU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.